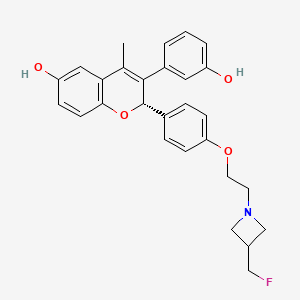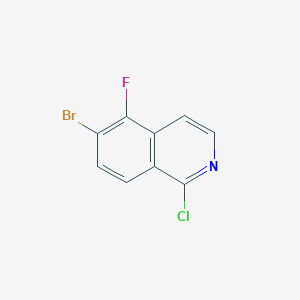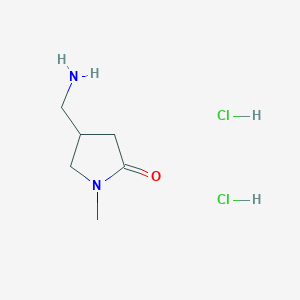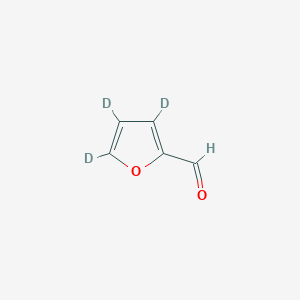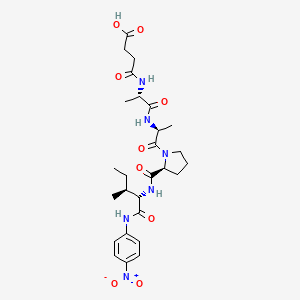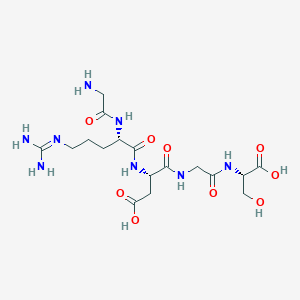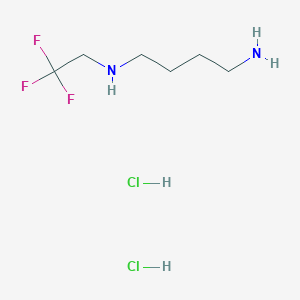![molecular formula C7H4O4 B1447122 4H,6H,7H-furo[3,2-c]pyran-4,6-dione CAS No. 1620989-26-5](/img/structure/B1447122.png)
4H,6H,7H-furo[3,2-c]pyran-4,6-dione
Descripción general
Descripción
“4H,6H,7H-furo[3,2-c]pyran-4,6-dione” is a chemical compound with the CAS Number: 1620989-26-5 . It has a molecular weight of 152.11 . The IUPAC name for this compound is 4H-furo[3,2-c]pyran-4,6(7H)-dione . The InChI code for this compound is 1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2 .
Molecular Structure Analysis
The molecular structure of “4H,6H,7H-furo[3,2-c]pyran-4,6-dione” can be represented by the InChI code 1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2 . This indicates that the compound consists of 7 carbon atoms, 4 hydrogen atoms, and 4 oxygen atoms .Physical And Chemical Properties Analysis
“4H,6H,7H-furo[3,2-c]pyran-4,6-dione” is a powder . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Application 1: Synthesis of Pyrano and Furo Quinolones
- Summary of the Application : The compound is used in the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions . These compounds have a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .
- Methods of Application : The tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .
- Results or Outcomes : The reactions resulted in moderate-to-high yields of the desired products .
Application 2: Synthesis of Pyrano[2,3-f]chromenone Derivatives
- Summary of the Application : Pyrano[2,3-f]chromenone derivatives, which can be synthesized starting from resorcinol, have shown promising biological properties such as antitubercular, BACE1 inhibitory, anticancer (in human leukemia), and antimicrobial activities .
- Methods of Application : The synthesis involves the reaction of resorcinol with 3-chloropropanoic acid to give 7-hydroxychroman-4-one. This compound then reacts with 2-methylbut-3-yn-2-ol to form 7-((2-methylbut-3-yn-2-yl)oxy)chroman-4-one. The obtained compound undergoes a cyclization reaction through Claisen rearrangement by heating in DMF to afford 8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one .
- Results or Outcomes : The reaction resulted in good yields of the title compounds. Most of them exhibited low inhibitory activity against the blood tumor cell line K562 .
Application 3: Multicomponent Synthesis of 4H-Pyran Derivatives
- Summary of the Application : 4H-Pyran is a well-known moiety that appears in various natural and synthetic products. These compounds include various biological activities like anti-hepatotoxic, antitumor, antiinflammatory, antioxidant, anti-spasmolytic, diuretic, estrogenic, anticoagulant, antifungal, antiviral, anti-helminthic, antimicrobial, hypothermal, anti-tubercular, anti-HIV, herbicidal, anticonvulsant and analgesic activity .
- Methods of Application : The design of 4H-pyran derivatives is achieved via catalyzed one-pot multicomponent reactions .
- Results or Outcomes : The reactions resulted in the formation of 4H-pyran derivatives with various biological activities .
Application 4: Synthesis of Derivatives of the New Condensed System
- Summary of the Application : The synthesis of derivatives of the new condensed system 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran .
- Methods of Application : The synthesis involves the reaction of 8-Hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one with arylglyoxals in boiling formic acid .
- Results or Outcomes : The reaction resulted in the formation of the corresponding condensed 2-amino-4H-pyrans .
Application 5: Multicomponent Synthesis of 4H-Pyran Derivatives
- Summary of the Application : 4H-Pyran is a well-known moiety that appears in various natural and synthetic products. These compounds include various biological activities like anti-hepatotoxic, antitumor, antiinflammatory, antioxidant, anti-spasmolytic, diuretic, estrogenic, anticoagulant, antifungal, antiviral, anti-helminthic, antimicrobial, hypothermal, anti-tubercular, anti-HIV, herbicidal, anticonvulsant and analgesic activity .
- Methods of Application : The design of 4H-pyran derivatives is achieved via catalyzed one-pot multicomponent reactions .
- Results or Outcomes : The reactions resulted in the formation of 4H-pyran derivatives with various biological activities .
Application 6: Synthesis of Derivatives of the New Condensed System
- Summary of the Application : The synthesis of derivatives of the new condensed system 4H,7H-furo[3′,4′:6,7]cyclohepta[1,2-b]pyran .
- Methods of Application : The synthesis involves the reaction of 8-Hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one with arylglyoxals in boiling formic acid .
- Results or Outcomes : The reaction resulted in the formation of the corresponding condensed 2-amino-4H-pyrans .
Safety And Hazards
The safety information available indicates that “4H,6H,7H-furo[3,2-c]pyran-4,6-dione” has the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
7H-furo[3,2-c]pyran-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O4/c8-6-3-5-4(1-2-10-5)7(9)11-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIPEKSWVBEWLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CO2)C(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H,6H,7H-furo[3,2-c]pyran-4,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



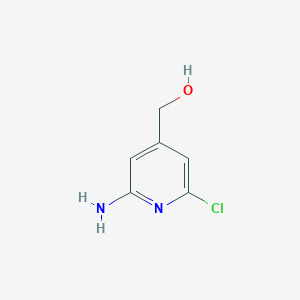
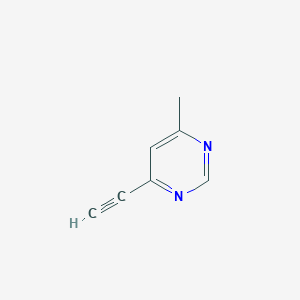

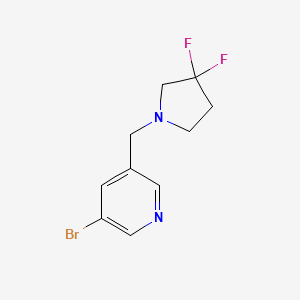
![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)
